1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine
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Overview
Description
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is known to cause permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic metabolite.
Reduction: It can be reduced to form this compound hydrochloride.
Substitution: The compound can undergo substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: 1-Methyl-4-phenylpyridinium.
Reduction: this compound hydrochloride.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used to study the mechanisms of neurodegeneration and Parkinson’s disease.
Medicine: It serves as a model compound to investigate potential treatments for neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine exerts its effects by crossing the blood-brain barrier and being metabolized into the toxic cation 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B in glial cells. This toxic metabolite then destroys dopaminergic neurons in the substantia nigra by interfering with mitochondrial function and causing oxidative stress .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar neurotoxic properties.
1-Methyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with different pharmacological properties.
Uniqueness: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific role in neurodegeneration research and its ability to selectively target dopaminergic neurons, making it a valuable tool in studying Parkinson’s disease .
Properties
CAS No. |
75954-40-4 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-8,12H,9-10H2,1H3 |
InChI Key |
AHBLVOFJIJLLPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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